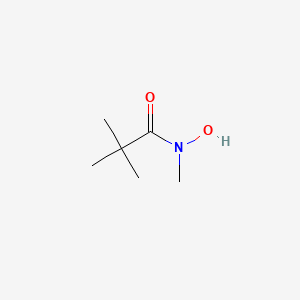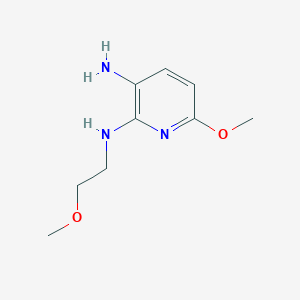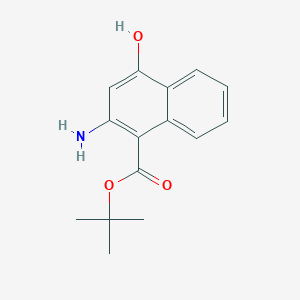
2,5-Cyclohexadiene-1,4-dione, 2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a type of quinone. Quinones are a class of organic compounds that are widely studied for their biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with isopropyl groups. This can be achieved through various methods, including Friedel-Crafts alkylation, where an isopropyl halide reacts with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted quinones and hydroquinones, which are valuable in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components, leading to oxidative stress and the activation of caspases, which are enzymes that play a crucial role in programmed cell death. This mechanism is particularly effective in targeting tumor cells while minimizing damage to normal cells .
Comparación Con Compuestos Similares
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Comparison: Compared to these similar compounds, 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating cell membranes and exerting its cytotoxic effects .
Propiedades
Número CAS |
15232-10-7 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clave InChI |
XLTSBDOZTUSCMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
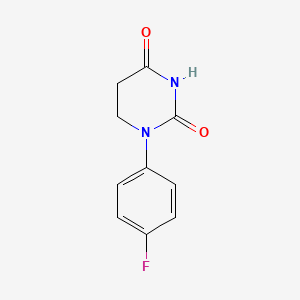
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)

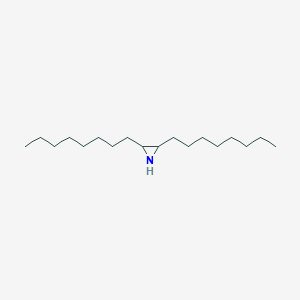

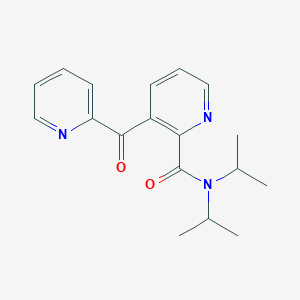
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
